1-Nitroso-2-phenyl-piperidine
Description
1-Nitroso-2-phenyl-piperidine is a nitroso-substituted piperidine derivative characterized by a nitroso (-NO) group at the 1-position and a phenyl ring at the 2-position of the piperidine scaffold. This structural configuration imparts unique chemical reactivity and biological activity, particularly due to the electron-withdrawing nitroso group and the aromatic phenyl substituent.
For instance, 1-Nitroso-4-phenylpiperidine (NPPip) exhibits potent antimicrobial and anticancer activity due to its nitroso-phenyl-piperidine framework . The position of substituents on the piperidine ring significantly affects biological outcomes, as seen in comparisons between 1-nitroso and 4-nitroso derivatives .
Properties
CAS No. |
91180-79-9 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-nitroso-2-phenylpiperidine |
InChI |
InChI=1S/C11H14N2O/c14-12-13-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 |
InChI Key |
GDCIVMUHVLOLAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CC=CC=C2)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitroso-2-phenyl-piperidine can be synthesized through several methods. One common approach involves the nitrosation of 2-phenyl-piperidine using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired nitroso compound.
Industrial Production Methods: Industrial production of 1-nitroso-2-phenyl-piperidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Nitroso-2-phenyl-piperidine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group (-NO2) under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: 1-Nitro-2-phenyl-piperidine.
Reduction: 1-Amino-2-phenyl-piperidine.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
1-Nitroso-2-phenyl-piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-nitroso-2-phenyl-piperidine involves its interaction with molecular targets through its nitroso and phenyl groups. The nitroso group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. The phenyl group can interact with hydrophobic pockets in proteins, affecting their function and activity. These interactions can modulate various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 1-Nitroso-2-phenyl-piperidine with key analogs:
Key Research Findings and Gaps
- Nitroso Group Positioning : The 1-nitroso configuration in piperidine derivatives is critical for biological activity. For example, 1-Nitroso-4-phenylpiperidine outperforms analogs with nitroso groups at other positions in antimicrobial assays .
- Structural Optimization : Substituting the phenyl ring with halogens (e.g., Cl, F) or electron-donating groups (e.g., methoxy) can enhance target specificity, as seen in 1-(4-Chloro-2-nitrophenyl)piperidine .
- Data Gaps : Direct studies on 1-Nitroso-2-phenyl-piperidine are scarce. Future research should prioritize its synthesis, toxicity profiling, and comparative activity assays against 4-phenyl and methyl-substituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
